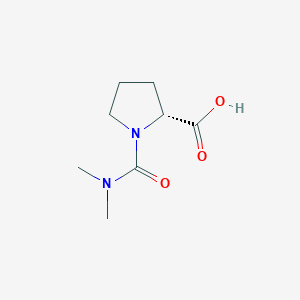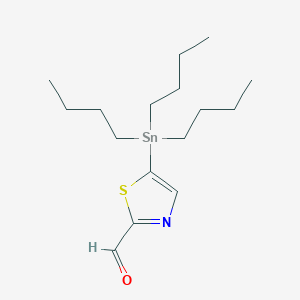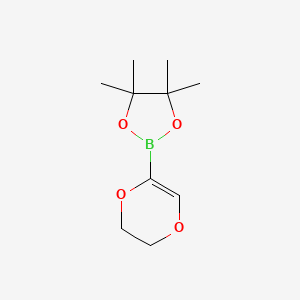
N-(3-methylbenzyl)-1-phenylethanamine hydrochloride
Vue d'ensemble
Description
N-(3-methylbenzyl)-1-phenylethanamine hydrochloride, often referred to as MBPEA hydrochloride, is a chemical compound with a molecular formula of C13H17ClN2. It is a white crystalline solid with a melting point of 95-97°C and is soluble in water and ethanol. MBPEA hydrochloride is commonly used as a research chemical and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Countercurrent Separation of Phenylethanamine Derivatives
Phenylethanoid glycosides and iridoids, which share structural similarities with phenylethanamines, have been studied for their significant biological activities. The purification of these compounds from plant sources has been enhanced by countercurrent separation (CCS) technologies. This liquid–liquid based technology overcomes limitations associated with traditional solid-phase adsorbents, offering an efficient alternative for the separation of hydrophilic metabolites. This methodology could be applicable to the purification of compounds like N-(3-methylbenzyl)-1-phenylethanamine hydrochloride, emphasizing the importance of selecting suitable biphasic solvent systems for optimal separation outcomes (Luca et al., 2019).
Analytical Methods for Phenylethanamines
The detection and quantification of phenylethanamines in various matrices require sensitive and specific analytical methods. Techniques such as spectrophotometry, HPLC, UPLC, and electrokinetic capillary electrophoresis have been employed for this purpose. These methods ensure accurate measurement of phenylethanamines, facilitating research into their properties and applications. The development of robust analytical techniques is crucial for advancing the scientific understanding of specific compounds, including this compound. For instance, a review on methyl paraben, a compound with phenolic hydroxyl groups similar to some phenylethanamines, discusses various analytical methods for its identification in cosmetics, highlighting the adaptability of these techniques for related compounds (Mallika J.B.N et al., 2014).
Potential Therapeutic Applications
While direct applications of this compound in therapeutic contexts were not identified in the search results, research on phenylethanamine derivatives like MDMA offers insights into the potential use of similar compounds in psychotherapy. MDMA-assisted psychotherapy has been explored for the treatment of PTSD, anxiety associated with autism, and alcohol use disorder, demonstrating the potential for phenylethanamine derivatives to facilitate psychological healing and behavior modification (Sessa et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds such as n-benzyltryptamines have been found to interact with 5-ht2 receptors . These receptors are associated with psychedelic activity .
Mode of Action
It’s worth noting that n-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-ht2 receptors .
Biochemical Pathways
Compounds with similar structures, such as n-benzyltryptamines, have been shown to affect the serotonin system, particularly the 5-ht2 receptors .
Pharmacokinetics
A study on similar compounds, 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine, was conducted using liquid chromatography-tandem mass spectrometry .
Result of Action
N-benzyltryptamines, which have a similar structure, have been found to be full agonists at the 5-ht2c receptor and show low efficacy at the 5-ht2a subtype .
Action Environment
The synthesis of similar compounds, such as 3-methyl-5-aryl-1,2,4-oxadiazole compounds, has been carried out at 80 °c in the presence of pyridine under microwave irradiation .
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13-7-6-8-15(11-13)12-17-14(2)16-9-4-3-5-10-16;/h3-11,14,17H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVIYBAXBXPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)





![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)

